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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
crystallographic study of the 70S ribosome in complex with the anti-tuberculosis antibiotic,
viomycin. The information compiled herein is intended to guide researchers in replicating and
expanding upon existing structural biology research to facilitate the development of novel
therapeutics targeting the bacterial ribosome.

Introduction

Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis and
has been a critical component in the treatment of multidrug-resistant tuberculosis. It exerts its
inhibitory effect by binding to the ribosome, the cellular machinery responsible for protein
synthesis. High-resolution structural data from X-ray crystallography have been instrumental in
elucidating the precise binding site and mechanism of action of viomycin. These studies reveal
that viomycin binds at the interface of the small (30S) and large (50S) ribosomal subunits,
specifically interacting with helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA.
[1][2][3][4] This interaction stabilizes the transfer RNA (tRNA) in the A site, thereby inhibiting
translocation.[1][2][3][4] More recent studies have also identified additional viomycin binding
sites on the rotated state of the ribosome, suggesting a more complex mechanism of
translocation blockage.[5]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1663724?utm_src=pdf-interest
https://www.benchchem.com/product/b1663724?utm_src=pdf-body
https://www.benchchem.com/product/b1663724?utm_src=pdf-body
https://www.benchchem.com/product/b1663724?utm_src=pdf-body
https://www.benchchem.com/product/b1663724?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917106/
https://pubmed.ncbi.nlm.nih.gov/20154709/
https://www.osti.gov/biblio/1002314
https://www.researchgate.net/publication/41429104_The_structures_of_the_anti-tuberculosis_antibiotics_viomycin_and_capreomycin_bound_to_the_70S_ribosome
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917106/
https://pubmed.ncbi.nlm.nih.gov/20154709/
https://www.osti.gov/biblio/1002314
https://www.researchgate.net/publication/41429104_The_structures_of_the_anti-tuberculosis_antibiotics_viomycin_and_capreomycin_bound_to_the_70S_ribosome
https://www.benchchem.com/product/b1663724?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2002888117
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Understanding the crystallographic workflow and the specific molecular interactions between
viomycin and the 70S ribosome is crucial for structure-based drug design efforts aimed at
developing new antibiotics to combat resistant bacterial strains.

Data Presentation
Crystallographic Data Summary for 70S Ribosome-
Viomycin Complex

The following table summarizes key crystallographic data for the Thermus thermophilus 70S
ribosome in complex with viomycin, mRNA, and tRNAs.

Parameter Viomycin Complex Reference

3KNL, 3KNM, 3KNN, 3KNO,

PDB ID AV7L [2][6]

Resolution (A) 3.3 [1][2]

Space Group P212121 Stanley, R.E., et al. (2010)
Unit Cell (a, b, cin A) 210.4, 465.8, 675.9 Stanley, R.E., et al. (2010)
R-work / R-free (%) 22.8127.3 Stanley, R.E., et al. (2010)
Organism Thermus thermophilus [1]

Experimental Protocols

The following protocols are adapted from the methodologies described by Stanley, R.E., et al.
in Nature Structural & Molecular Biology (2010).[1]

Protocol 1: Purification of Thermus thermophilus 70S
Ribosomes

e Cell Lysis and Ribosome Isolation:

o Thermus thermophilus cells are lysed by sonication or a French press in a buffer
containing 20 mM HEPES-KOH (pH 7.6), 10 mM MgClz, 100 mM NHa4Cl, 0.5 mM EDTA,
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and 6 mM B-mercaptoethanol.

o The lysate is clarified by centrifugation to remove cell debris.

o Ribosomes are pelleted from the supernatant by ultracentrifugation.

e Sucrose Gradient Centrifugation:

o The crude ribosome pellet is resuspended and layered onto a 10-40% sucrose density
gradient.

o Ultracentrifugation is performed to separate the 70S ribosomes from the 30S and 50S
subunits and other cellular components.

o Fractions containing 70S ribosomes are collected and pelleted.
e Ribosome Purity and Storage:

o The purified 70S ribosomes are resuspended in a storage buffer (e.g., 5 mM HEPES-KOH
pH 7.6, 50 mM KCI, 10 mM NHaCl, 10 mM MgClz).

o The concentration is determined spectrophotometrically (1 Azeo unit = 23 pmol of 70S
ribosomes).

o Aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Formation of the 70S Ribosome-Viomycin
Complex

e Preparation of Components:

o Thaw purified 70S ribosomes, mRNA (with a suitable Shine-Dalgarno sequence and
codons), and tRNAs (fMet-tRNAfMet, and a cognate tRNA for the A-site codon) on ice.

o Prepare a stock solution of viomycin (e.g., 100 mM in water).

o Complex Assembly:
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[e]

In a reaction buffer (5 mM Hepes-KOH pH 7.6, 10 mM MgClz, 50 mM KCI, 10 mM NHaCl),
incubate 4 uM of 70S ribosomes with 8 uM of MRNA for 15 minutes at 55°C.[1]

o Add 8 uM of fMet-tRNAfMet to occupy the P-site and incubate for an additional 30
minutes.[1]

o To load the A-site tRNA, add 16 uM of a ternary complex consisting of EF-Tu, a non-
hydrolyzable GTP analog (e.g., GMP-PNP), and the A-site tRNA. Incubate for 30 minutes.

[1]
o Add viomycin to a final concentration of 100 uM and incubate for a final 30 minutes.[1]

o Cool the complex to room temperature and clarify by brief centrifugation before setting up
crystallization trials.

Protocol 3: Crystallization and Data Collection

o Crystallization:

o The 70S ribosome-viomycin complex is crystallized using the vapor diffusion method
(sitting or hanging drop).

o Mix the complex solution in a 1:1 ratio with the reservoir solution.

o Atypical reservoir solution contains 100 mM Tris-HCI (pH 7.6), 2.9% (w/v) PEG 20K, 7-
12% (v/v) MPD, and 100-200 mM arginine.[7]

o Incubate plates at a constant temperature (e.g., 19-20°C) and monitor for crystal growth.
e Crystal Handling and Cryo-protection:
o Crystals are harvested using appropriately sized loops.

o For cryo-protection, crystals are briefly transferred to a solution containing the reservoir
solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol)
before being flash-cooled in liquid nitrogen.

o X-ray Diffraction Data Collection:
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o Data is collected at a synchrotron radiation source.

o Crystals are maintained at cryogenic temperatures (around 100 K) during data collection
to minimize radiation damage.

o A complete dataset is collected by rotating the crystal in the X-ray beam.

e Structure Determination:

o The structure is solved by molecular replacement using a previously determined ribosome
structure (e.g., PDB IDs 2J00 and 2J01) as a search model.[1]

o The initial model is refined using rigid body refinement, followed by iterative cycles of
manual model building and refinement.[1]

o The viomycin molecule and tRNAs are built into the resulting electron density maps.

Visualizations
Experimental Workflow for Crystallography
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Caption: Workflow for the crystallography of the 70S ribosome-viomycin complex.
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Caption: Viomycin binding and inhibition of ribosomal translocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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